molecular formula C15H10N4O B14118865 Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl-

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl-

Cat. No.: B14118865
M. Wt: 262.27 g/mol
InChI Key: RFABIMYUDJCGEN-UHFFFAOYSA-N
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Description

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- is a compound that combines the structural features of carbazole and triazole. Carbazole is known for its aromatic properties and is widely used in organic electronics, while triazole is a versatile heterocycle often employed in medicinal chemistry. The combination of these two moieties in a single molecule offers unique chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- typically involves a 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction is carried out between an azide and an alkyne. For instance, the reaction between α-azido diethyl amino methylphosphonate and 9-(prop-2-yn-1-yl)-9H-carbazole in a water/ethanol solvent mixture (50/50) in the presence of copper sulfate pentahydrate and catalytic sodium ascorbate yields the desired product with high regioselectivity .

Industrial Production Methods

The use of mild reaction conditions and high-yielding processes makes this compound suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the methanone moiety results in the corresponding alcohol .

Scientific Research Applications

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the carbazole moiety can participate in π-π stacking interactions. These interactions influence the compound’s biological activity and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 9H-carbazol-9-yl-1H-1,2,3-triazol-1-yl- is unique due to the combination of carbazole and triazole in a single molecule. This dual functionality provides a versatile platform for various applications, from materials science to medicinal chemistry .

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

carbazol-9-yl(triazol-1-yl)methanone

InChI

InChI=1S/C15H10N4O/c20-15(18-10-9-16-17-18)19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-10H

InChI Key

RFABIMYUDJCGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)N4C=CN=N4

Origin of Product

United States

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